甲硫咪嗪亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

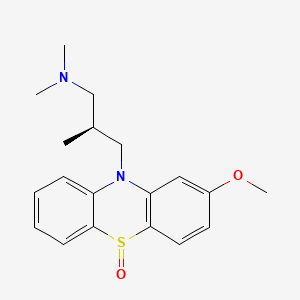

Methotrimeprazine sulfoxide is a metabolite of methotrimeprazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. Methotrimeprazine sulfoxide is formed through the oxidation of methotrimeprazine and has been studied for its structural and pharmacological properties .

科学研究应用

Methotrimeprazine sulfoxide has been studied extensively in various fields:

Chemistry: Used as a model compound to study the oxidation and reduction behavior of phenothiazine derivatives.

Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

作用机制

Target of Action

Methotrimeprazine sulfoxide, also known as Levomepromazine, primarily targets dopamine receptors in the brain . It acts as an antagonist of these receptors, meaning it blocks their activity . In addition, it also binds to 5HT2 receptors , which may contribute to its overall effect . Another target of Methotrimeprazine is the Alpha-2A adrenergic receptor , which mediates the catecholamine-induced inhibition of adenylate cyclase through the action of G proteins .

Mode of Action

The antipsychotic effect of Methotrimeprazine is largely due to its antagonism of dopamine receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior, cognition, and motor activity. Its binding to 5HT2 receptors may also play a role in its mechanism of action .

Biochemical Pathways

Methotrimeprazine sulfoxide is metabolized by the cytochrome P450 enzyme superfamily . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . The S-oxidation reaction involves a stepwise transfer of two electrons, while N-demethylation is a two-step reaction that includes N-methyl hydroxylation via the single electron transfer (SET) mechanism and subsequent C-N bond fission through a water-assisted enzymatic proton-transfer process .

Pharmacokinetics

Methotrimeprazine sulfoxide is extensively metabolized in the body before being excreted . After a single intramuscular dose, the highest plasma concentrations of Methotrimeprazine are found 30 to 90 minutes post-injection . After oral administration, peak plasma concentrations are reached 1 to 3 hours post-dose . On average, 50% of orally administered drug reaches the general circulation as unchanged Methotrimeprazine . The apparent volume of distribution is 23 to 42 L/kg body weight, and the biological half-life is 15 to 30 hours .

Result of Action

The molecular and cellular effects of Methotrimeprazine’s action are primarily related to its antagonism of dopamine and 5HT2 receptors . This results in changes in neurotransmitter activity, which can have a significant impact on behavior, cognition, and motor activity. In addition, Methotrimeprazine has been shown to exert antiviral and neuroprotective effects in certain conditions .

Action Environment

Environmental factors such as alcohol use may alter the processing of drugs and toxins, potentially influencing the action of Methotrimeprazine . Furthermore, the metabolism of Methotrimeprazine can be decreased when combined with certain substances, such as Dimethyl sulfoxide . This could potentially affect the drug’s efficacy and stability.

生化分析

Biochemical Properties

Methotrimeprazine Sulfoxide interacts with various enzymes and proteins. It’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role .

Cellular Effects

Methotrimeprazine Sulfoxide has been shown to exert antiviral and neuroprotective effects in Japanese encephalitis virus infection through activation of adaptive ER stress and autophagy . It also has protective effects on neuronal cell death, inhibition of viral replication, and anti-inflammatory effects in microglial cells .

Molecular Mechanism

The molecular mechanism of Methotrimeprazine Sulfoxide involves its interaction with dopamine and 5HT2 receptors in the brain . It’s metabolized in the liver to a sulfoxide, a glucuronide, and a demethylated metabolite .

Temporal Effects in Laboratory Settings

Methotrimeprazine, the parent compound, has been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

The parent compound, Methotrimeprazine, has been used in various studies .

Metabolic Pathways

Methotrimeprazine Sulfoxide is involved in two main metabolic pathways: S-oxidation and N-demethylation . The metabolism of Methotrimeprazine can be decreased when combined with Dimethyl sulfoxide .

Transport and Distribution

The parent compound, Methotrimeprazine, is known to be metabolized in the liver .

Subcellular Localization

The parent compound, Methotrimeprazine, is known to exert its effects primarily in the brain .

准备方法

Synthetic Routes and Reaction Conditions

Methotrimeprazine sulfoxide is typically synthesized through the oxidation of methotrimeprazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

Industrial production of methotrimeprazine sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

Methotrimeprazine sulfoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the sulfoxide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions include methotrimeprazine (through reduction) and various substituted derivatives depending on the nucleophile used in substitution reactions .

相似化合物的比较

Similar Compounds

Chlorpromazine sulfoxide: Another phenothiazine derivative with similar structural modifications.

Promethazine sulfoxide: A related compound with antihistaminic properties.

Uniqueness

Methotrimeprazine sulfoxide is unique in its structural conformation and the specific pharmacological properties it exhibits. Unlike other sulfoxide derivatives, it has been shown to lack significant neuroleptic potency, making it a valuable compound for studying the structure-activity relationship in phenothiazine derivatives .

属性

IUPAC Name |

(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJAZGOWDHBZEI-LNYMIDHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Methotrimeprazine Sulfoxide in the context of Methotrimeprazine administration?

A1: Methotrimeprazine Sulfoxide is a major metabolite of the antipsychotic drug Methotrimeprazine (levomepromazine). Studies have shown that after oral administration of Methotrimeprazine, Methotrimeprazine Sulfoxide can reach higher plasma concentrations than the parent drug []. This suggests a potential role for Methotrimeprazine Sulfoxide in the overall therapeutic effect and potential side effects of Methotrimeprazine treatment.

Q2: How does the pharmacological activity of Methotrimeprazine Sulfoxide compare to Methotrimeprazine?

A2: While Methotrimeprazine Sulfoxide is a major metabolite of Methotrimeprazine, it exhibits significantly lower pharmacological activity [, ]. This difference in potency is attributed to the introduction of the sulfoxide group, rather than conformational changes in the molecule [].

Q3: Has Methotrimeprazine Sulfoxide been detected in cases of Methotrimeprazine overdose?

A3: Yes, Methotrimeprazine Sulfoxide has been detected in postmortem analyses of individuals who fatally overdosed on Methotrimeprazine []. In one case, the concentration of Methotrimeprazine Sulfoxide in the blood was measured at 1.8 mg/L, alongside 4.1 mg/L of Methotrimeprazine and 2.0 mg/L of desmethylmethotrimeprazine []. This highlights the importance of considering Methotrimeprazine Sulfoxide levels in toxicological assessments.

Q4: What are the main routes of elimination for Methotrimeprazine and its metabolites?

A4: While specific details on Methotrimeprazine Sulfoxide elimination are limited in the provided research, studies indicate that less than 1% of Methotrimeprazine is excreted unchanged in the urine of both rats and humans []. This suggests extensive metabolism of the drug, with metabolites like Methotrimeprazine Sulfoxide likely undergoing further breakdown and excretion through various pathways. Further research is needed to fully elucidate the elimination pathways of Methotrimeprazine Sulfoxide in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)